Cobalt molybdate

描述

属性

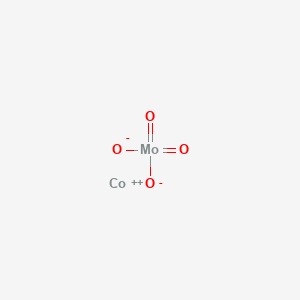

IUPAC Name |

cobalt(2+);dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYSIVCCYWZZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoMoO4 | |

| Record name | cobalt(II) molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Gray-green solid; [Hawley] Green powder, insoluble in water; [MSDSonline] | |

| Record name | Cobalt molybdenum oxide (CoMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13762-14-6 | |

| Record name | Cobalt molybdenum oxide (CoMoO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt molybdenum oxide (CoMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Crystalline Maze: An In-depth Guide to Cobalt Molybdate Crystal Structure Analysis using XRD

For Immediate Release

This technical guide provides a comprehensive overview of the analysis of cobalt molybdate (CoMoO₄) crystal structures using X-ray diffraction (XRD). Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies of various this compound phases, outlines detailed experimental protocols for their characterization, and presents a workflow for data analysis.

Introduction to this compound and its Polymorphs

This compound is a compound of significant interest due to its diverse applications as a catalyst, in battery materials, and as a pigment. The material is known to exist in several polymorphic forms and hydrated states, each possessing unique crystal structures and properties. Understanding these structures at the atomic level is crucial for optimizing their performance in various applications. The primary crystalline phases of anhydrous this compound include α-CoMoO₄, β-CoMoO₄, and a high-pressure (hp) phase.[1][2]

α-CoMoO₄ , the low-temperature phase, and β-CoMoO₄ , the high-temperature phase, both crystallize in the monoclinic system with the space group C2/m.[1][2][3] A key distinction between these two phases lies in the coordination of the molybdenum atoms. In the α-phase, molybdenum is octahedrally coordinated by oxygen atoms ([MoO₆]), whereas in the β-phase, it adopts a tetrahedral coordination ([MoO₄]).[1][2] The cobalt atoms in both phases are octahedrally coordinated ([CoO₆]).[1][2] The high-pressure hp-CoMoO₄ phase also crystallizes in a monoclinic system but with the space group P2/c.[1][4][5] In this phase, both cobalt and molybdenum are octahedrally coordinated.[1]

Hydrated forms of this compound also exist, such as CoMoO₄·3/4H₂O, which has a triclinic crystal structure with the space group P-1.[2][6]

Quantitative Crystallographic Data

The precise structural arrangement of atoms in each this compound phase is defined by its lattice parameters. The following tables summarize the key crystallographic data for the most common polymorphs.

Table 1: Crystallographic Data for Anhydrous this compound (CoMoO₄) Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| α-CoMoO₄ | Monoclinic | C2/m | 9.666 | 8.854 | 7.755 | 113.817 | [7] |

| β-CoMoO₄ | Monoclinic | C2/m | - | - | - | - | [1][2] |

| hp-CoMoO₄ | Monoclinic | P2/c | - | - | - | - | [1][4][5] |

Note: Complete lattice parameters for β-CoMoO₄ and hp-CoMoO₄ were not consistently available across the searched literature.

Table 2: Crystallographic Data for Hydrated this compound

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| CoMoO₄·3/4H₂O | Triclinic | P-1 | 6.844 | 6.933 | 9.339 | 76.617 | 84.188 | 74.510 | [2][6] |

Experimental Protocol: Powder X-ray Diffraction Analysis

The following protocol outlines a general procedure for the analysis of this compound crystal structures using powder X-ray diffraction (PXRD).

3.1. Sample Preparation

-

Synthesis: this compound powders can be synthesized via various methods, including co-precipitation, solid-state reaction, and hydrothermal synthesis.[1] For instance, co-precipitation can be achieved by mixing aqueous solutions of cobalt nitrate and ammonium heptamolybdate, followed by adjusting the pH to induce precipitation.[1]

-

Grinding: The synthesized powder should be thoroughly ground in an agate mortar to ensure a homogenous particle size and to minimize preferred orientation effects during data collection.

-

Sample Mounting: The finely ground powder is then mounted onto a sample holder. A zero-background sample holder, typically made of a single crystal of silicon, is recommended to minimize background noise in the diffraction pattern.[8] The sample surface should be flat and level with the surface of the holder.

3.2. XRD Data Collection

-

Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is commonly used.

-

Instrument Settings:

-

Voltage and Current: The X-ray generator is typically operated at 40 kV and 40 mA.[1]

-

Optics: The incident beam optics may include a nickel filter to remove Cu Kβ radiation, a divergence slit, and a Soller slit. The diffracted beam optics may include an anti-scatter slit and a Soller slit before the detector.[1]

-

Scan Parameters: Data is collected in a continuous scan mode over a 2θ range of 10-110°, with a step size of approximately 0.026° and a dwell time of around 230 seconds per step.[1]

-

3.3. Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. This allows for the refinement of lattice parameters, atomic positions, and other structural parameters.

The general workflow for Rietveld refinement is as follows:

Caption: Rietveld refinement workflow for crystal structure analysis.

Software such as GSAS, FullProf, or the PANalytical HighScore Plus suite can be used to perform the refinement.[9] The quality of the refinement is assessed by examining the goodness-of-fit indicator (χ²) and various R-factors (e.g., Rwp, Rp).

Logical Relationships in this compound Phase Transformations

The different polymorphs of this compound can transform into one another under specific conditions, such as changes in temperature. Understanding these relationships is crucial for synthesizing the desired phase.

Caption: Phase transformation pathways for this compound.[1]

As illustrated, the hydrated form of this compound can be converted to an amorphous phase upon heating, which then crystallizes into α-CoMoO₄.[1] The transformation between the α and β phases is reversible, with the transition temperature being a key factor.[1]

Conclusion

The analysis of this compound's crystal structure through XRD, particularly utilizing Rietveld refinement, provides invaluable insights into its atomic arrangement. This technical guide has summarized the key crystallographic data for its various phases, presented a detailed experimental protocol for PXRD analysis, and illustrated the logical relationships governing its phase transformations. This foundational knowledge is essential for the rational design and synthesis of this compound materials with tailored properties for advanced applications.

References

- 1. Synthesis and crystal structure of layered molybdate NH4Co2OH(MoO4)2⋅H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mp-19435: CoMoO4 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Crystal structure of this compound hydrate CoMoO{sub 4}.nH{sub 2}O (Journal Article) | OSTI.GOV [osti.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. mcgill.ca [mcgill.ca]

- 9. Synthesis and crystal structure of layered molybdate NH4Co2OH(MoO4)2⋅H2O | Powder Diffraction | Cambridge Core [cambridge.org]

Unveiling the α-β Phase Transition of Cobalt Molybdate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the α-β phase transition in cobalt molybdate (CoMoO₄), a material of significant interest in catalysis, energy storage, and sensor technology. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a consolidated resource on the thermal behavior of this versatile compound. We will delve into the critical transition temperatures, the experimental methodologies used for their determination, and the underlying structural relationships.

Quantitative Analysis of the α-β Phase Transition Temperature

The α-β phase transition of this compound is a complex process influenced by factors such as synthesis method, doping, and atmospheric conditions. The transition between the low-temperature α-phase and the high-temperature β-phase is crucial for determining the material's properties and performance in various applications. A summary of the reported transition temperatures under different conditions is presented in Table 1.

| Transition | Temperature (°C) | Method | Notes |

| α → β | 435.5 | TGA-DTA | T₁/₂ transition, where half of the α-phase transforms into the β-phase.[1] |

| β → α (reversible) | 420 | Not specified | Reversible transformation upon cooling.[2] |

| β → α (irreversible) | ~550 | Spectroscopic techniques | Irreversible transition observed in samples obtained by coprecipitation and calcination.[3][4] |

| β → α (irreversible) | ~950 | XRD, Raman, Diffuse Reflectance Spectroscopy, Thermal Analysis | In europium-doped CoMoO₄, showing that doping can significantly increase the transition temperature.[3] |

| α → β | 435 to 200 | Thermal expansion, low-temperature reflectivity | Transition temperature evolves linearly with increasing Mg substitution for Co (from x=0 to x=0.9).[5] |

| β → α | -40 to -140 | Thermal expansion, low-temperature reflectivity | Transition temperature on cooling decreases with increasing Mg substitution for Co (from x=0 to x=0.9).[5] |

Experimental Protocols for Characterization

The determination of the α-β phase transition temperature of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Synthesis of this compound

A variety of methods are employed to synthesize this compound, with the chosen method often influencing the material's phase and morphology.

-

Co-precipitation: This widely used method involves the precipitation of a this compound precursor from aqueous solutions of a cobalt salt (e.g., cobalt nitrate) and a molybdate salt (e.g., ammonium heptamolybdate). The precipitate is then filtered, washed, and calcined at elevated temperatures to obtain the desired crystalline phase.

-

Hydrothermal Synthesis: In this method, the precursor salts are dissolved in a solvent (typically water) and heated in a sealed autoclave. The elevated temperature and pressure facilitate the crystallization of this compound, often yielding well-defined nanostructures.

-

Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid). The gel is subsequently dried and calcined to produce the final this compound powder.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are powerful techniques for identifying phase transitions by measuring the heat flow to or from a sample as a function of temperature.

-

Principle: A sample of this compound and an inert reference material are heated or cooled under a controlled temperature program. A phase transition in the sample results in an endothermic (heat absorption) or exothermic (heat release) event, which is detected as a peak or a step in the DSC/DTA curve.

-

Typical Experimental Parameters:

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and DSC/DTA.

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

Heating/Cooling Rate: A constant heating and cooling rate, commonly 10 °C/min, is applied.

-

Temperature Program: The sample is heated to a temperature well above the expected transition temperature and then cooled back to room temperature to observe both the endothermic α→β transition upon heating and the exothermic β→α transition upon cooling.

-

Structural Analysis: Temperature-Dependent X-ray Diffraction (XRD)

Temperature-dependent XRD is essential for confirming the crystal structure of the α and β phases and directly observing the transformation as it occurs.

-

Principle: XRD relies on the diffraction of X-rays by the crystalline lattice of the material. Each crystalline phase produces a unique diffraction pattern. By collecting XRD patterns at various temperatures, the disappearance of peaks corresponding to one phase and the appearance of peaks for the new phase can be monitored.

-

Typical Experimental Parameters:

-

Instrument: A powder X-ray diffractometer equipped with a high-temperature stage.

-

X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: The this compound powder is mounted on the high-temperature stage.

-

Temperature Program: XRD patterns are collected at discrete temperature intervals as the sample is heated and cooled through the transition region. The heating rate is typically slow to allow for thermal equilibrium at each measurement point.

-

Data Analysis: The collected diffraction patterns are analyzed to identify the phases present at each temperature and to determine the lattice parameters. Rietveld refinement can be used for quantitative phase analysis.

-

Visualizing the Process and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt Molybdate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt molybdate (CoMoO₄) nanoparticles are emerging as a significant class of bimetallic oxide nanomaterials, garnering attention for their compelling catalytic, electrochemical, and magnetic characteristics. Their unique properties, arising from the synergistic interplay between cobalt and molybdenum, distinguish them from their single-metal oxide counterparts and suggest a potential for enhanced stability and performance. The intrinsic magnetic nature of these nanoparticles, in particular, opens a promising avenue for their application in advanced technologies, including high-density data storage, and more critically, in biomedical fields such as targeted drug delivery and magnetic hyperthermia for cancer therapy.

This technical guide offers a detailed exploration of the magnetic properties of this compound nanoparticles. It is meticulously compiled to serve as an essential resource for researchers, scientists, and professionals in drug development, presenting a consolidated summary of quantitative magnetic data, comprehensive experimental protocols for their synthesis and characterization, and clear visualizations of critical experimental workflows and conceptual pathways.

Core Concepts in Nanoparticle Magnetism

The magnetic behavior of materials at the nanoscale can be markedly different from their bulk forms. Nanoparticles often exhibit unique magnetic phenomena, such as superparamagnetism, where they display magnetic characteristics only in the presence of an external magnetic field and lose all residual magnetism upon its removal. The key parameters for characterizing the magnetic properties of these nanoparticles are:

-

Saturation Magnetization (M_s): The maximum magnetic moment that a material can achieve when subjected to an external magnetic field.

-

Coercivity (H_c): The magnitude of the applied magnetic field required to demagnetize a material completely after it has been magnetized to saturation.

-

Remanence (M_r): The residual magnetism that a material retains after the external magnetic field is removed.

Data Presentation: Magnetic Properties of this compound Nanoparticles

The available literature on the quantitative magnetic properties of pure this compound (CoMoO₄) nanoparticles is currently limited. Many research efforts have been directed towards their use in applications like supercapacitors, with magnetic data often presented graphically in the form of hysteresis loops, which do not always provide explicit numerical values in a tabular format. Nevertheless, by analyzing existing graphical data and related studies on cobalt-molybdenum alloys, a representative understanding of their magnetic behavior can be formulated.

The following table provides a summary of typical magnetic properties observed in cobalt-based nanoparticles, including cobalt-molybdenum alloys, to offer a contextual baseline for the expected magnetic characteristics of this compound nanoparticles. It is crucial to recognize that these properties are highly sensitive to variations in synthesis methodology, particle size, crystallinity, and stoichiometry.

| Material | Synthesis Method | Particle Size (nm) | Saturation Magnetization (M_s) (emu/g) | Coercivity (H_c) (Oe) | Remanence (M_r) (emu/g) |

| Co-Mo Alloy (31% Mo) | Electrodeposition | Nanocrystalline | ~60 | ~50 | Not Available |

| Co-Mo Alloy (53% Mo) | Electrodeposition | Nanocrystalline | ~20 | < 50 | Not Available |

| CoO/Co₃O₄ Nanocomposite | Sol-gel | 10-20 | 3.45 | 85.03 | Not Available |

Experimental Protocols

The synthesis and magnetic characterization of this compound nanoparticles demand precise and controlled experimental procedures. The subsequent sections outline standard protocols for their preparation and the subsequent measurement of their magnetic properties.

Synthesis of this compound Nanoparticles via Hydrothermal Method

The hydrothermal method stands out as a prevalent and effective technique for the synthesis of crystalline this compound nanoparticles. This process entails a chemical reaction within an aqueous solution under conditions of high temperature and pressure within a sealed container known as an autoclave.

Materials:

-

Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) or Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Preparation of Precursor Solutions:

-

In a beaker, dissolve a stoichiometric quantity of the cobalt salt (e.g., 1 mmol of CoCl₂·6H₂O) in a defined volume of deionized water (e.g., 40 mL), ensuring complete dissolution through vigorous stirring.

-

In a separate beaker, dissolve a stoichiometric amount of the molybdate salt (e.g., 1 mmol of Na₂MoO₄·2H₂O) in an equal volume of deionized water.

-

-

Mixing and Reaction:

-

Gradually introduce the molybdate solution into the cobalt salt solution while maintaining continuous stirring.

-

Allow the mixture to stir for a predetermined duration (e.g., 30 minutes) to achieve homogeneity.

-

-

Hydrothermal Synthesis:

-

Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

-

Securely seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 180 °C) for a set period (e.g., 12-24 hours).

-

-

Product Recovery and Purification:

-

Once the reaction is complete, let the autoclave cool to room temperature.

-

Isolate the precipitate through centrifugation or filtration.

-

Thoroughly wash the collected product multiple times with deionized water and ethanol to eliminate any residual reactants and byproducts.

-

-

Drying:

-

Dry the purified product in an oven at a controlled temperature (e.g., 60-80 °C) for several hours to obtain the final this compound nanoparticle powder.

-

Characterization of Magnetic Properties using a Vibrating Sample Magnetometer (VSM)

A Vibrating Sample Magnetometer (VSM) is the principal instrument utilized for the precise measurement of a material's magnetic properties. The methodology involves the vibration of a sample within a uniform magnetic field and the detection of the induced electrical voltage in a set of pick-up coils.

Equipment:

-

Vibrating Sample Magnetometer (VSM)

-

A non-magnetic sample holder (e.g., quartz or plastic)

-

A microbalance for accurate weighing

Procedure:

-

Sample Preparation:

-

Weigh a small, precise amount of the dried this compound nanoparticle powder.

-

Carefully pack the powder into the sample holder, ensuring it is compact and centered to prevent any movement during the vibration.

-

-

Instrument Setup and Calibration:

-

Power on the VSM and allow for a stabilization period.

-

Perform a calibration of the instrument using a standard reference material with a known magnetic moment, such as a pure nickel sphere.

-

-

Measurement Execution:

-

Securely mount the sample holder with the this compound nanoparticles into the VSM.

-

Define the measurement parameters, which include the temperature (typically room temperature, 300 K), the maximum strength of the applied magnetic field (e.g., ±15 kOe), and the rate at which the field will be swept.

-

Commence the measurement. The VSM will systematically vary the magnetic field and record the sample's corresponding magnetic moment.

-

-

Data Analysis:

-

The VSM's software will generate a magnetic hysteresis (M-H) loop, which graphically represents the magnetization (M) as a function of the applied magnetic field (H).

-

From this M-H loop, the key magnetic parameters are determined:

-

Saturation Magnetization (M_s): The peak magnetization value observed on the y-axis.

-

Remanence (M_r): The magnetization value at zero applied magnetic fields (the y-intercept).

-

Coercivity (H_c): The magnetic field strength at zero magnetizations (the x-intercept).

-

-

Mandatory Visualization

Experimental Workflow for Synthesis and Magnetic Characterization

The diagram below provides a visual representation of the standard workflow for the synthesis of this compound nanoparticles using the hydrothermal method, followed by their magnetic characterization with a Vibrating Sample Magnetometer.

Caption: Workflow for CoMoO₄ synthesis and magnetic analysis.

Application in Drug Delivery: A Conceptual Pathway

While the direct application of this compound nanoparticles in drug delivery systems is still a nascent field of research, their magnetic properties suggest a significant potential for use in targeted drug delivery. The following diagram outlines a conceptual pathway for magnetically guided drug delivery. It is important to emphasize that this represents a generalized mechanism for magnetic nanoparticles and has not yet been specifically validated for this compound nanoparticles.

Caption: Conceptual pathway for magnetic drug delivery.

Conclusion and Future Directions

This compound nanoparticles possess distinct magnetic properties that are intricately linked to their synthesis parameters and physicochemical attributes. While the current body of research provides a solid foundation, there is a pressing need for more systematic investigations that furnish quantitative magnetic data to facilitate direct comparisons and optimization for targeted applications.

For professionals in the field of drug development, the magnetic characteristics of CoMoO₄ nanoparticles offer a compelling platform for the design of innovative, targeted therapeutic modalities. However, substantial research is imperative to ascertain their biocompatibility, drug loading capacities, release kinetics, and therapeutic efficacy in preclinical settings. Future research endeavors should prioritize:

-

Systematic Magnetic Studies: Conducting comprehensive analyses of how synthesis variables (such as temperature, reaction time, and precursor choice) influence the magnetic properties of CoMoO₄ nanoparticles, with a commitment to detailed reporting of quantitative data.

-

Surface Functionalization: Innovating surface modification techniques to bolster biocompatibility, enhance stability in physiological environments, and improve the efficiency of drug conjugation.

-

In Vitro and In Vivo Evaluations: Undertaking rigorous assessments of cytotoxicity, cellular uptake mechanisms, and the therapeutic effectiveness of drug-encapsulated CoMoO₄ nanoparticles using relevant cancer cell lines and animal models.

By addressing these critical research areas, the full therapeutic and technological potential of this compound nanoparticles can be realized, heralding a new era of advancements in both materials science and nanomedicine.

An In-depth Technical Guide to the Fundamental Electrochemical Properties of Cobalt Molybdate (CoMoO4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electrochemical properties of Cobalt Molybdate (CoMoO4), a promising material for next-generation energy storage solutions. This document details its core electrochemical characteristics, synthesis methodologies, and performance metrics in supercapacitors and batteries, offering valuable insights for researchers and professionals in materials science and energy technology.

Core Electrochemical Properties of CoMoO4

This compound (CoMoO4) is a bimetallic transition metal oxide that has garnered significant attention as an electrode material for supercapacitors and lithium-ion batteries.[1] Its promising electrochemical performance stems from the synergistic effects of its two metal cations, cobalt and molybdenum, which offer rich redox chemistry and high theoretical capacitance.[2] The material's properties are highly dependent on its crystal structure, morphology, and the presence of any dopants or defects.

Crystal Structure: CoMoO4 typically exists in several crystalline phases, with the most common being the monoclinic β-phase and a hydrated triclinic phase.[3] The arrangement of CoO6 octahedra and MoO4 tetrahedra within the crystal lattice influences the material's electronic conductivity and ion diffusion pathways.[4] The hydrated phase often exhibits higher specific capacity, while the β-phase, typically formed at higher annealing temperatures, can offer better long-term stability.[4]

Electrochemical Reactions: The charge storage mechanism in CoMoO4 primarily involves Faradaic redox reactions. In aqueous alkaline electrolytes, the electrochemical activity is mainly attributed to the reversible redox transitions of the cobalt ions (Co²⁺ ↔ Co³⁺).[5][6] The molybdenum component is believed to enhance the electrical conductivity and structural stability of the electrode during cycling.[5] The specific redox reactions can be represented as follows:

CoMoO4 + OH⁻ ↔ CoMoO4OH + e⁻ CoMoO4OH + OH⁻ ↔ CoMoO4O + H₂O + e⁻

Synthesis Methodologies for CoMoO4 Electrodes

The electrochemical properties of CoMoO4 are intrinsically linked to its morphology and microstructure, which are controlled by the synthesis method. Common synthesis techniques include hydrothermal, solvothermal, and solid-state reactions.

Hydrothermal Synthesis

This is a widely used method to synthesize CoMoO4 nanostructures directly on a conductive substrate, such as nickel foam, creating a binder-free electrode.[3][7]

Typical Protocol:

-

Dissolve equimolar amounts of a cobalt salt (e.g., cobalt nitrate hexahydrate, Co(NO₃)₂·6H₂O) and a molybdate salt (e.g., sodium molybdate dihydrate, Na₂MoO₄·2H₂O) in deionized water.

-

Stir the solution until a homogeneous mixture is formed.

-

Place a cleaned conductive substrate (e.g., nickel foam) into a Teflon-lined stainless-steel autoclave.

-

Pour the precursor solution into the autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically 120-180°C) for a set duration (e.g., 6-12 hours).

-

After cooling to room temperature, the substrate with the grown CoMoO4 is removed, washed with deionized water and ethanol, and dried.

-

An optional annealing step in air or an inert atmosphere can be performed to control the crystal phase.[7]

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis utilizes organic solvents instead of water, which can influence the resulting morphology and crystallinity of the CoMoO4.

Typical Protocol:

-

Dissolve 0.1 M of a cobalt precursor (e.g., Co(NO₃)₂·6H₂O) and 0.1 M of a molybdate precursor (e.g., Na₂MoO₄·2H₂O) separately in 30 ml of a chosen solvent (e.g., deionized water, ethanol, or methanol).

-

Mix the two solutions under stirring.

-

Transfer the resulting solution to a Teflon-lined autoclave.

-

Heat the autoclave at a controlled temperature for a specified time.

-

After the reaction, the precipitate is collected by centrifugation, washed, and dried.

Solid-State Synthesis

This method involves the direct reaction of solid precursors at elevated temperatures and offers a simple and environmentally friendly route to produce CoMoO4 powders.[2][8]

Typical Protocol:

-

Thoroughly grind stoichiometric amounts of solid precursors, such as a cobalt salt (e.g., Co(NO₃)₂·6H₂O) and a molybdate salt (e.g., Na₂MoO₄·2H₂O), in a mortar and pestle.[8]

-

A few drops of a solvent like ethanol can be added to ensure uniform mixing.[8]

-

The resulting paste is dried to remove the solvent.

-

The dried powder is then calcined at a specific temperature to induce the solid-state reaction and form the CoMoO4 phase.

Electrochemical Performance of CoMoO4

The electrochemical performance of CoMoO4 is typically evaluated using a three-electrode system in an aqueous electrolyte (e.g., KOH). The key characterization techniques are Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).

Data Presentation: Supercapacitor Performance of CoMoO4

| Synthesis Method | Morphology | Electrolyte | Specific Capacitance (F/g) @ Current Density (A/g) | Energy Density (Wh/kg) @ Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |

| Hydrothermal | Microspheres | 2 M KOH | 384 @ 1 | - | High retention after 1000 cycles | [7] |

| Hydrothermal | Hierarchical Nanospheres | - | 1601.6 @ 2 | - | Good | [3] |

| Solvothermal | Pie-shaped | 2 M KOH | 1902 @ 1 | 55.6 @ 10900 | 99.5% after 10,000 cycles | [4] |

| Solid-State | Nanorods | - | 177 @ 1 | - | - | [2] |

| Hydrothermal | Nanoplate Arrays | 2 M KOH | 1.26 F/cm² @ 4 mA/cm² | - | 79.5% after 4000 cycles | [1] |

| Hydrothermal | Core-shell Heterostructure | - | 2070 @ 0.5 | 71.8 @ 354 | 92% after 10,000 cycles | [9] |

Data Presentation: Lithium-Ion Battery Performance of CoMoO4

| Synthesis Method | Morphology | Current Density (A/g) | Specific Capacity (mAh/g) | Cycling Stability (% retention after cycles) | Reference |

| Solution Method | Rod-like | - | 537 (initial discharge) | - | [10] |

Experimental Protocols for Electrochemical Characterization

Cyclic Voltammetry (CV)

CV is used to investigate the redox behavior and capacitive properties of the CoMoO4 electrode.

Procedure:

-

Assemble a three-electrode cell with the CoMoO4-based material as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).

-

Use an aqueous solution of KOH (typically 2-6 M) as the electrolyte.[11][12]

-

Set the potential window (e.g., 0 to 0.6 V vs. Ag/AgCl).

-

Vary the scan rate (e.g., from 5 to 100 mV/s) to study the kinetics of the redox reactions.

-

Record the resulting current as a function of the applied potential. The shape of the CV curve and the presence of redox peaks provide information about the Faradaic and non-Faradaic charge storage processes.

Galvanostatic Charge-Discharge (GCD)

GCD is used to determine the specific capacitance, energy density, and power density of the CoMoO4 electrode.

Procedure:

-

Use the same three-electrode cell setup as for CV.

-

Apply a constant current for charging and discharging the electrode within a defined potential window.

-

Vary the current density (e.g., from 1 to 10 A/g) to evaluate the rate capability of the electrode.

-

The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to study the charge transfer and diffusion processes at the electrode-electrolyte interface.

Procedure:

-

Use the same three-electrode cell configuration.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.

-

The resulting impedance data is often plotted as a Nyquist plot (imaginary impedance vs. real impedance).

-

The Nyquist plot can be fitted to an equivalent circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance (Zw), which provide insights into the electrode kinetics and ion diffusion.[13]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Redox reactions of CoMoO4 in an alkaline electrolyte.

Caption: Workflow for hydrothermal synthesis of CoMoO4 electrodes.

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.

References

- 1. [PDF] Facile synthesis and excellent electrochemical properties of CoMoO4 nanoplate arrays as supercapacitors | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Facile hydrothermal synthesis of NiMoO4@CoMoO4 hierarchical nanospheres for supercapacitor applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and Electrochemical Reaction Mechanism Investigations of Rodlike CoMoO4 Anode Material for Sodium-Ion Batteries : Scapiens | Publication [scapiens.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemical Impedance Spectroscopy (EIS) Part 4 – Equivalent Circuit Models | Metrohm [metrohm.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Hydrated Cobalt Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of hydrated cobalt molybdate (CoMoO₄·nH₂O). It details established experimental protocols, presents key characterization data in a structured format, and visualizes the scientific workflows for clarity and reproducibility. This document is intended to serve as a valuable resource for professionals engaged in materials science, catalysis, and related fields where transition metal molybdates are of interest.

Synthesis Methodologies

The synthesis of hydrated this compound can be achieved through various wet-chemical methods. The choice of method often influences the material's morphology, crystallinity, and particle size. The most common and effective methods are co-precipitation, hydrothermal synthesis, and the sol-gel technique.

Co-Precipitation Method

Co-precipitation is a straightforward and widely used technique for synthesizing hydrated this compound at room or slightly elevated temperatures. It involves the simultaneous precipitation of cobalt and molybdate ions from an aqueous solution upon the addition of a precipitating agent or a change in pH.[1][2]

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a soluble cobalt salt, such as cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O).[1][2]

-

Prepare a separate aqueous solution of a soluble molybdate salt, typically ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or sodium molybdate dihydrate (Na₂MoO₄·2H₂O).[1][2]

-

-

Precipitation:

-

Slowly add the molybdate solution to the cobalt salt solution (or vice versa) under vigorous magnetic stirring.[2] A typical molar ratio of Co²⁺ to Mo⁶⁺ is 1:1.

-

The precipitation is often initiated by adjusting the pH of the mixture. For instance, an aqueous ammonia solution can be used to raise the pH to approximately 7.5.[1]

-

The reaction is often carried out at a slightly elevated temperature, such as 80°C, to facilitate the reaction.[1]

-

-

Aging and Washing:

-

Upon mixing, a colored precipitate (often purple or violet) of hydrated this compound will form instantly.[2]

-

The resulting precipitate is typically aged in the mother liquor for a period to ensure complete reaction and improve crystallinity.

-

The solid product is then separated from the solution by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

-

-

Drying:

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the hydrated this compound powder.[3]

-

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. This method is excellent for producing well-crystallized materials with controlled morphologies, such as nanorods or microspheres.[4][5][6]

Experimental Protocol:

-

Precursor Preparation: Dissolve stoichiometric amounts of a cobalt salt (e.g., cobalt nitrate) and a molybdenum source (e.g., ammonium molybdate) in deionized water.[5]

-

Additive Introduction (Optional): A surfactant or capping agent, such as cetyltrimethylammonium bromide (CTAB), can be added to the solution to control the morphology of the final product.[4] The concentration of the additive can be varied to produce different structures like nanorod arrays.[4]

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-220°C) for a defined duration (e.g., 6-24 hours).[5][7]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol, and dry it in an oven at a low temperature (e.g., 60°C).[5]

Sol-Gel Method

The sol-gel method is a versatile low-temperature technique for producing high-purity, homogeneous materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Experimental Protocol:

-

Sol Formation: Dissolve a cobalt precursor and a molybdenum precursor in a suitable solvent. A chelating agent, such as citric acid, is often added to form a stable sol.

-

Gelation: Heat the sol at a moderate temperature (e.g., 80-90°C) with continuous stirring. This process removes the solvent and promotes polymerization, leading to the formation of a viscous gel.

-

Drying: Dry the gel in an oven to remove the remaining solvent and volatile organic species, resulting in a xerogel.

-

Calcination (Optional but common): While the goal is hydrated this compound, a mild calcination step at a controlled temperature (e.g., 300°C) can be used to remove the organic matrix and improve crystallinity.[8] Higher temperatures will lead to the anhydrous form.[8]

Characterization Techniques and Data

A comprehensive characterization is essential to confirm the synthesis of hydrated this compound and to understand its structural, morphological, and thermal properties.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique used to identify the crystalline phase, determine lattice parameters, and estimate crystallite size.

Methodology: PXRD patterns are typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The sample is scanned over a 2θ range, for example, from 10° to 80°. The resulting diffraction pattern is then compared with standard data from crystallographic databases (e.g., JCPDF).

Data Interpretation: Hydrated this compound often exhibits a triclinic or monoclinic crystal structure.[9][10] For instance, CoMoO₄·0.9H₂O is known, as is CoMoO₄·0.75H₂O.[9] The highest intensity peak for hydrated this compound is often observed around 2θ = 29°, corresponding to the (003) crystal plane.[9][11]

Table 1: Representative PXRD Data for Hydrated this compound

| Sample | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

|---|---|---|---|---|

| CoMoO₄·0.75H₂O | Triclinic | P-1 | a=6.844, b=6.933, c=9.339, α=76.6, β=84.2, γ=74.5 | [9] |

| H-CoMoO₄ | Triclinic | P-1 | - | [10] |

| CoMoO₄·1.03H₂O | - | - | a=9.71, b=9.26, c=7.77 |[11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the presence of molybdate groups and water of hydration.

Methodology: The FTIR spectrum is recorded, typically in the range of 400-4000 cm⁻¹, by mixing the sample powder with potassium bromide (KBr) and pressing it into a pellet.

Data Interpretation: The characteristic vibrational bands confirm the structure of hydrated this compound.

-

O-H Vibrations: A broad band in the region of 3000-3600 cm⁻¹ corresponds to the stretching vibrations of the O-H groups in the water molecules. A band around 1620 cm⁻¹ is attributed to the H-O-H bending vibration.[12][13]

-

Mo-O Vibrations: Strong absorption bands in the 700-1000 cm⁻¹ region are characteristic of the stretching vibrations of the MoO₄ tetrahedra.[13][14]

-

Co-O Vibrations: Bands at lower frequencies, typically below 500 cm⁻¹, are assigned to the vibrations of Co-O bonds in the CoO₆ octahedra.[13]

Table 2: Typical FTIR Band Assignments for Hydrated this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3450 | O-H stretching of H₂O | [12][13] |

| ~1620 | H-O-H bending of H₂O | [12][13] |

| 940 - 720 | Mo-O stretching in MoO₄ tetrahedra | [13][14] |

| ~440 | Co-O stretching in CoO₆ octahedra |[13] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior, particularly to quantify the water content and identify phase transitions.[15]

Methodology: A small amount of the sample is heated in a crucible under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min). TGA measures the change in mass, while DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[15][16]

Data Interpretation: The TGA curve for hydrated this compound typically shows a significant weight loss step between 100°C and 400°C.[11][17] This weight loss corresponds to the removal of hydration water molecules.[3][17] The percentage of weight loss can be used to calculate the value of 'n' in CoMoO₄·nH₂O. DSC curves may show corresponding endothermic peaks for the dehydration process and exothermic peaks for subsequent crystallization or phase transitions to anhydrous forms (e.g., α-CoMoO₄ or β-CoMoO₄).[3]

Table 3: Thermal Decomposition Data for Hydrated this compound

| Compound | Temperature Range (°C) | Mass Loss (%) | Event | Reference |

|---|---|---|---|---|

| CoMoO₄·0.9H₂O | 25 - 320 | ~7% | Dehydration | [3] |

| CoMoO₄·1.03H₂O | 100 - 400 | ~12.5% | Dehydration | [11][17] |

| CoMoO₄·0.9H₂O | ~350 | - | Polymorphic transformation | [3] |

| CoMoO₄·0.9H₂O | 650 - 700 | - | Recrystallization |[3] |

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology, particle size, and microstructure of the synthesized material.

Methodology: For SEM, the powder sample is mounted on a stub and coated with a thin conductive layer (e.g., gold) to prevent charging. The surface is then scanned with a focused electron beam. For TEM, the powder is dispersed in a solvent (e.g., ethanol), sonicated, and a drop of the dispersion is placed onto a carbon-coated copper grid.

Data Interpretation: SEM and TEM images reveal the morphology of the hydrated this compound particles. Depending on the synthesis method, various morphologies can be observed, including microparticles, nanorods, microspheres, and flower-like architectures.[12][18][19] TEM can provide further details on the crystallite size and lattice fringes, confirming the crystalline nature of the material.[4][19]

Table 4: Morphological Characteristics from Electron Microscopy

| Synthesis Method | Morphology Observed | Particle/Feature Size | Reference |

|---|---|---|---|

| Co-precipitation | Microparticles | - | [12] |

| Hydrothermal (with CTAB) | Nanorod arrays | - | [4] |

| Hydrothermal | Microspheres composed of nanoflakes | - | [5] |

| Solid-State Reaction | Nanorods | Diameter: ~80 nm, Length: 400-450 nm |[20] |

This document is intended for informational purposes and should be used in conjunction with primary research literature and established laboratory safety protocols.

References

- 1. Synthesis and crystal structure of layered molybdate NH4Co2OH(MoO4)2⋅H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Sciencemadness Discussion Board - Experiment report: this compound, amazing colors and a collloidal mystery - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrocatalytic performance of different this compound structures for water oxidation in alkaline media - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Insights into the Antimicrobial Activity of Hydrated Cobaltmolybdate Doped with Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the Antimicrobial Activity of Hydrated Cobaltmolybdate Doped with Copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fpe.umd.edu [fpe.umd.edu]

- 16. tainstruments.com [tainstruments.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

cobalt molybdate chemical formula and CAS number

An In-depth Technical Guide to Cobalt Molybdate

Core Chemical Identifiers

Cobalt(II) molybdate is an inorganic compound with the chemical formula CoMoO₄.[1][2][3] It is also known by other names including cobaltous molybdate, cobalt molybdenum oxide, and molybdic acid cobalt(II) salt.[2][4][5] The compound is registered under the CAS Number 13762-14-6.[2][3][6]

Physicochemical Properties

This compound is typically a green powder or crystalline solid.[1][3][6] It is a key material in various industrial and research applications due to its catalytic, magnetic, and electrochemical properties.[7][8] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | CoMoO₄ | [2][3][6][9] |

| Molecular Weight | 218.87 g/mol | [3][6][9] |

| Appearance | Green powder, needle-like crystals | [1][3][4][6] |

| Density | 4.7 g/cm³ at 20°C | [1][3] |

| Melting Point | 1040 °C | [1][3] |

| Water Solubility | 508 mg/L at 20°C | [3] |

| Crystal Structure | Can exist in α-CoMoO₄ and β-CoMoO₄ phases (monoclinic) | [8][10] |

Synthesis Methodologies and Experimental Protocols

This compound can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions.[10][11] The choice of method influences the material's properties, such as crystal phase, particle size, and surface area.[11][12]

Logical Workflow for this compound Synthesis

The general process for synthesizing this compound, particularly via precipitation or hydrothermal methods, follows a logical sequence from precursor selection to final material characterization.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Co-Precipitation and Calcination

This method, adapted from procedures for preparing this compound catalysts, involves precipitating a precursor from aqueous solutions followed by thermal treatment.[13]

-

Solution Preparation : Prepare an aqueous solution of a cobalt salt (e.g., cobalt nitrate, Co(NO₃)₂) and a separate aqueous solution of a molybdenum compound (e.g., ammonium heptamolybdate, (NH₄)₆Mo₇O₂₄).

-

Precipitation : Combine the two solutions at a controlled temperature (e.g., 60°C). Adjust the pH of the combined solution to a value between 3.8 and 6.0 using ammonia to induce precipitation of the this compound precursor.[13]

-

Filtration and Washing : Filter the resulting precipitate from the solution. Wash the collected solid thoroughly with deionized water to remove residual ions.

-

Drying : Dry the washed precipitate in an oven at a temperature between 110°C and 170°C.[13]

-

Calcination : Heat the dried powder to a temperature between 250°C and 550°C for several hours. This step converts the precursor into the crystalline CoMoO₄ phase. For catalyst applications, the material may be shaped and then sintered at a higher temperature (500-700°C).[13]

Experimental Protocol 2: Hydrothermal Synthesis

Hydrothermal methods are widely used to produce nanostructured this compound with controlled morphology.[11][12]

-

Precursor Solution : Dissolve a cobalt source (e.g., cobalt acetate) and a molybdenum source (e.g., sodium molybdate) in deionized water. A precursor such as urea is often added, which acts as a precipitating agent upon decomposition at elevated temperatures.[11]

-

Hydrothermal Reaction : Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature of around 220°C for 24-48 hours.[11]

-

Cooling and Collection : Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying : Collect the resulting solid product by centrifugation or filtration. Wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Final Product : Dry the final product in an oven, typically at a temperature around 60-80°C. This method can yield nanostructures like nanorods, which have high surface area.[11]

Key Applications in Research and Development

This compound is a versatile material with significant applications in catalysis and growing interest in materials science and biomedicine.

Catalysis

The primary application of this compound is as a catalyst. It is particularly effective in oxidation reactions. One key area of research is its use in advanced oxidation processes for environmental remediation.[14] For example, CoMoO₄ can activate peroxymonosulfate (PMS) to generate highly reactive sulfate (SO₄•⁻) and hydroxyl (•OH) radicals, which can efficiently degrade persistent organic pollutants like 4-nitrophenol.[14] It has also been studied for its performance in aerobic oxidative desulfurization of fuels.[15]

Caption: Catalytic activation of PMS by CoMoO₄ for pollutant degradation.

Energy Storage

The nanostructured forms of this compound, such as nanorods and nanowires, exhibit excellent electrochemical properties, making them promising electrode materials for supercapacitors.[11][12] These materials show high specific capacitance and good cycling stability, which are critical for high-performance energy storage devices.[11][16]

Biomedical and Antimicrobial Applications

There is emerging research into the biological activities of this compound. Studies have investigated its potential as an antimicrobial agent.[7][17] Hydrated this compound (CoMoO₄·nH₂O) has demonstrated bactericidal performance against strains like Staphylococcus aureus and Escherichia coli.[7][17] This suggests potential applications in coatings for surfaces prone to microbial contamination.[17] However, some studies indicate that doping with other metals, like copper, can alter this activity.[7][18] Additionally, some molybdenum complexes have been shown to have high in vitro cytotoxicity against human cancer cell lines, pointing to a complex biological profile that requires further investigation for any therapeutic development.[19]

Toxicology and Safety for Drug Development

When considering any material for applications that may involve biological contact, a thorough understanding of its toxicity is critical.

-

Component Toxicity : The toxicity of this compound is related to its components. Cobalt is an essential element as part of vitamin B12, but excess exposure to inorganic cobalt can be toxic.[5][20] Chronic ingestion may lead to cardiac and thyroid issues, while inhalation can cause respiratory irritation.[20][21] Molybdenum poisoning in animal studies has been linked to weight loss, anemia, and bone abnormalities.[21]

-

Compound-Specific Hazards : this compound is classified as toxic if swallowed and may cause allergic skin reactions, serious eye irritation, and respiratory irritation.[21][22] It is also suspected of causing cancer.[21]

-

Mechanism of Toxicity : The toxicity of cobalt is believed to involve oxidant-based processes and the generation of free radicals, which can lead to cellular damage.[5] This mechanism is a critical consideration in drug development, as it can be a source of both therapeutic effect (in cytotoxic agents) and adverse side effects.

Caption: Proposed toxicity pathway for excess cobalt ions in a cell.

References

- 1. cobalt(II) molybdate [chemister.ru]

- 2. This compound [webbook.nist.gov]

- 3. This compound [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. COBALT MOLYBDENUM OXIDE (CoMoO4) | CoMoO4 | CID 61675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Molybdenum cobaltate | CoMoO4 - Ereztech [ereztech.com]

- 7. Insights into the Antimicrobial Activity of Hydrated Cobaltmolybdate Doped with Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13762-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Synthesis and crystal structure of layered molybdate NH4Co2OH(MoO4)2⋅H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US3843555A - Process for the manufacture of a this compound catalyst - Google Patents [patents.google.com]

- 14. Columnar this compound spinel rooted on three-dimensional nickel foam as robust catalyst for 4-nitrophenol degradation through peroxymonosulfate activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sylzyhg.com [sylzyhg.com]

- 16. Synthesis of pH-moderated this compound with bifunctional (photo catalyst and graphene-based supercapacitor) application | Semantic Scholar [semanticscholar.org]

- 17. Insights into the Antimicrobial Activity of Hydrated Cobaltmolybdate Doped with Copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cobalt Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. prochemonline.com [prochemonline.com]

- 22. chemos.de [chemos.de]

An In-depth Technical Guide to the Solubility of Cobalt Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) molybdate (CoMoO₄), a compound of interest in catalysis, materials science, and potentially in the development of novel therapeutic agents. This document details the solubility of cobalt molybdate in various solvents, outlines experimental protocols for its determination, and provides a theoretical basis for its solubility product.

Executive Summary

This compound is a sparingly soluble salt in water. Its solubility is significantly influenced by the pH of the solvent, exhibiting increased solubility in acidic conditions. In contrast, it is generally considered insoluble in most organic solvents. This guide synthesizes available quantitative and qualitative data, provides detailed experimental methodologies for solubility determination, and includes a theoretical estimation of its solubility product constant (Ksp) based on thermodynamic data.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CoMoO₄ | [1][2][3][4] |

| Molecular Weight | 218.87 g/mol | [1][3] |

| Appearance | Green or violet crystalline powder | [3][5] |

| Melting Point | 1040 °C | [1][5] |

| Density | 4.700 g/cm³ | [1] |

Solubility Profile of this compound

The solubility of this compound in various solvents is a critical parameter for its application in different chemical processes.

Aqueous Solubility

This compound is sparingly soluble in water. The reported solubility in water at 20°C is 508 mg/L .[1] This low solubility is a key characteristic of this inorganic salt.

Solubility in Acidic and Alkaline Solutions

Information on the solubility of this compound in alkaline solutions is less prevalent in the literature. However, its use as an electrode material in alkaline media suggests some degree of stability and interaction, though not necessarily high solubility.[6]

Solubility in Organic Solvents

This compound is generally considered to be insoluble in most organic solvents. This is a common characteristic for many inorganic salts. Specific quantitative data for its solubility in solvents such as methanol, ethanol, or dimethylformamide (DMF) is not widely reported.

Summary of Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 508 mg/L | [1] |

| Acidic Solutions | - | More soluble than in water (qualitative) | [2] |

| Alkaline Solutions | - | No quantitative data available | |

| Organic Solvents | - | Generally insoluble (qualitative) |

Theoretical Solubility Product (Ksp)

The dissolution of this compound in water can be represented by the following equilibrium:

CoMoO₄(s) ⇌ Co²⁺(aq) + MoO₄²⁻(aq)

The solubility product constant is given by:

Ksp = [Co²⁺][MoO₄²⁻]

The standard Gibbs free energy of formation for CoMoO₄ has been reported.[7][8] The relationship between the standard Gibbs free energy change of a reaction (ΔG°rxn) and the equilibrium constant (K) is given by:

ΔG°rxn = -RTlnK

For the dissolution reaction, K is the Ksp. The ΔG°rxn for the dissolution can be calculated from the standard Gibbs free energies of formation of the products and reactants:

ΔG°rxn = [ΔG°f(Co²⁺(aq)) + ΔG°f(MoO₄²⁻(aq))] - ΔG°f(CoMoO₄(s))

By using tabulated values for the standard Gibbs free energies of formation of the aqueous ions and the experimentally determined value for solid this compound, a theoretical Ksp can be calculated. This provides a valuable estimate of the compound's intrinsic solubility in water.

Experimental Protocols for Solubility Determination

A detailed and robust experimental protocol for determining the solubility of this compound can be designed by combining general methods for sparingly soluble salts with specific analytical techniques for cobalt and molybdate ions.

General Experimental Workflow for Ksp Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility product constant of a sparingly soluble salt like this compound.

Caption: A generalized workflow for the experimental determination of the solubility product of this compound.

Detailed Methodologies

5.2.1. Preparation of Saturated Solution

-

Add an excess of solid this compound to a known volume of the desired solvent (e.g., deionized water, acidic solution, or organic solvent) in a sealed, temperature-controlled vessel.

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the dissolved ions is reached. The temperature should be maintained at a constant value (e.g., 25 °C).

5.2.2. Separation of the Saturated Solution

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred.

-

For accurate results, centrifuge the sample to pellet any remaining suspended solids.

-

Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

5.2.3. Quantitative Analysis of Ion Concentrations

The concentration of cobalt and molybdate ions in the saturated solution can be determined using various analytical techniques.

5.2.3.1. Determination of Cobalt Concentration

-

Gravimetric Method: Cobalt can be precipitated from the solution using a reagent such as α-nitroso-β-naphthol.[9][10] The precipitate is then ignited to a stable oxide (Co₃O₄) and weighed. This is a classical and highly accurate method, though it can be time-consuming.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are modern, highly sensitive instrumental methods for determining the concentration of metal ions in a solution.

5.2.3.2. Determination of Molybdate Concentration

-

Spectrophotometric Method: Molybdate ions can be reacted with a coloring agent, such as bromopyrogallol red, to form a colored complex.[11][12] The absorbance of the solution is then measured with a spectrophotometer and compared to a calibration curve to determine the molybdate concentration.

5.2.4. Calculation of Solubility and Ksp

-

From the determined concentrations of Co²⁺ and MoO₄²⁻ in the saturated solution, the molar solubility of this compound can be calculated.

-

The solubility product constant (Ksp) is then calculated using the formula: Ksp = [Co²⁺][MoO₄²⁻].

Signaling Pathways and Logical Relationships

The dissolution of this compound is governed by the principles of chemical equilibrium. The following diagram illustrates the logical relationship between the solid phase and the dissolved ions.

Caption: The dynamic equilibrium between solid this compound and its constituent ions in solution.

Conclusion

This technical guide has summarized the available information on the solubility of this compound. While quantitative data is limited, a clear qualitative understanding of its solubility behavior has been established. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in various solvents with high accuracy. The theoretical estimation of the Ksp provides a valuable starting point for understanding its intrinsic solubility. Further research to obtain quantitative solubility data in a wider range of solvents will be beneficial for expanding the applications of this versatile compound.

References

- 1. This compound [chembk.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. This compound - ProChem, Inc. [prochemonline.com]

- 4. COBALT MOLYBDENUM OXIDE (CoMoO4) | CoMoO4 | CID 61675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aaamolybdenum.com [aaamolybdenum.com]

- 6. Tuning the Redox Properties of the Nanostructured CoMoO4 Electrode: Effects of Surfactant Content and Synthesis Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Determination of Standard Gibbs Energies of Formation [research.amanote.com]

- 9. New gravimetric method for cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mitrask.com [mitrask.com]

- 11. The spectrophotometric determination of trace molybdenum (VI) after collection and elution as molybdate ion on protonated chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

An In-depth Technical Guide to the Polymorphic Forms of Cobalt Molybdate and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of cobalt molybdate (CoMoO₄), detailing their crystal structures, stability, and the phase transitions they undergo. The information presented herein is compiled from various scientific sources to aid researchers and professionals in understanding and utilizing this versatile inorganic compound.

Introduction to this compound Polymorphism

This compound (CoMoO₄) is a technologically significant material with applications in catalysis, energy storage, and as a microwave dielectric ceramic.[1] Its utility is often dependent on its specific crystalline phase. CoMoO₄ exhibits polymorphism, existing in several distinct crystal structures with the same chemical formula but different atomic arrangements.[1][2] These polymorphs possess unique physical and chemical properties, and understanding their stability and interconversion is crucial for targeted synthesis and application.

The primary anhydrous polymorphic forms of CoMoO₄ are the low-temperature α-phase, the high-temperature β-phase, and a high-pressure (hp) phase.[3][4] In addition to these, several hydrated forms of this compound have been identified.[3][4] The coordination environment of the molybdenum ion is a key differentiator between the α and β phases, being octahedral in the former and tetrahedral in the latter.[2]

Anhydrous Polymorphic Forms of this compound

The anhydrous forms of this compound, α-CoMoO₄, β-CoMoO₄, and hp-CoMoO₄, are the most studied. Their crystallographic properties are summarized in the table below.

| Property | α-CoMoO₄ | β-CoMoO₄ | hp-CoMoO₄ |

| Color | Pale Green[3][4] | Pale Violet / Purple[2][3] | Black[3][4] |

| Crystal System | Monoclinic[2] | Monoclinic[2] | Monoclinic[3][4] |

| Space Group | C2/m[2] | C2/m[2] | P2/c[3][4] |

| Co²⁺ Coordination | Octahedral[3][4] | Octahedral[2][4] | Octahedral[3] |

| Mo⁶⁺ Coordination | Octahedral[2][3] | Tetrahedral[2][3] | Octahedral[3] |

Hydrated Forms of this compound

Several hydrated phases of this compound have also been reported in the literature, which can serve as precursors to the anhydrous forms.

| Hydrated Form | Crystal System | Space Group |

| CoMoO₄·0.9H₂O[3][4] | - | - |

| CoMoO₄·1.3H₂O[3][4] | - | - |

| CoMoO₄·3/4H₂O[3][4] | Triclinic[3] | P-1[3] |

| CoMo₄O₁₃·2H₂O[3][4] | Triclinic[3] | P-1[3] |

Stability and Phase Transitions

The stability of the different polymorphic forms of this compound is dependent on temperature, pressure, and mechanical stress. The transition between the α and β phases is of particular interest, though the reported transition temperatures and reversibility vary in the literature.

The thermal evolution of hydrated this compound involves dehydration, followed by crystallization into one of the anhydrous polymorphs. For instance, CoMoO₄·0.9H₂O loses its water of crystallization around 330°C, forming an amorphous CoMoO₄ which then crystallizes as α-CoMoO₄.[3]

The relationship and transformations between the major phases are illustrated in the following diagram:

It is important to note the conflicting reports regarding the α-β transition. One study suggests that α-CoMoO₄ can transform into β-CoMoO₄ upon cooling to 100°C or through grinding at room temperature, with the reverse transformation from β to α occurring at 420°C.[3] Conversely, another study reports an irreversible phase transition from the β-phase to the α-phase at approximately 550°C.[2] This discrepancy highlights the complexity of the CoMoO₄ system and may be influenced by factors such as particle size, defects, and atmospheric conditions during the experiments.

Experimental Protocols

The synthesis of specific this compound polymorphs can be achieved through various methods. Below are generalized protocols based on methodologies described in the literature.

5.1. Precipitation Method for Hydrated this compound and Subsequent Conversion to α-CoMoO₄

This method is widely used for producing this compound precursors.

-

Materials: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), aqueous ammonia (25 vol%).[3]

-

Procedure:

-

Prepare saturated aqueous solutions of cobalt(II) nitrate and ammonium heptamolybdate.

-

Heat both solutions to 80°C with magnetic stirring.[3]

-

Mix the solutions and adjust the pH of the mixture to 7-7.5 by dropwise addition of aqueous ammonia.[3] A purple precipitate will form.

-

Continue the reaction at 80°C with stirring for 25 minutes.[3]

-

Filter and wash the resulting precipitate to obtain a hydrated this compound (e.g., CoMoO₄·0.9H₂O).

-

To obtain α-CoMoO₄, calcine the hydrated precursor. The dehydration occurs around 330°C, leading to an amorphous phase that subsequently crystallizes into α-CoMoO₄ upon further heating.[3]

-

5.2. Hydrothermal Synthesis

The hydrothermal method allows for the synthesis of crystalline CoMoO₄ directly from solution at elevated temperature and pressure.

-

Materials: A soluble cobalt salt (e.g., cobalt nitrate) and a soluble molybdate (e.g., sodium molybdate).[5]

-

Procedure:

-

Prepare aqueous solutions of the cobalt salt and molybdate (e.g., 0.01-2.0 mol/L).[5]

-

Mix the solutions, for instance, by slowly adding the cobalt salt solution to the molybdate solution while stirring.[5]

-

Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a temperature between 100-300°C for a duration of 6-48 hours.[5]

-

Allow the autoclave to cool naturally to room temperature.

-

Filter, wash, and dry the product to obtain crystalline this compound.[5] The specific polymorph obtained can depend on the reaction conditions.

-

5.3. Solid-State Reaction

This method involves the direct reaction of solid precursors at high temperatures.

-

Materials: Molybdenum(VI) oxide (MoO₃) and a cobalt oxide (e.g., CoO).[3]

-

Procedure:

-

Thoroughly mix stoichiometric amounts of the precursor oxides.

-

Heat the mixture at an elevated temperature. The main product of this reaction is typically α-CoMoO₄.[3]

-

The following workflow diagram illustrates a typical synthesis and characterization process for this compound polymorphs.

Characterization Techniques

The identification and characterization of this compound polymorphs rely on a suite of analytical techniques.

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase of CoMoO₄ by comparing the experimental diffraction pattern to standard patterns (e.g., JCPDS file #21-0868 for β-CoMoO₄).[6] It also provides information on crystallite size and lattice parameters.

-